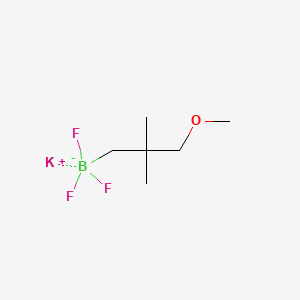
Potassium trifluoro(3-methoxy-2,2-dimethylpropyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide is a chemical compound with unique properties and applications. It is known for its stability and reactivity, making it valuable in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide typically involves the reaction of trifluoroborane with 3-methoxy-2,2-dimethylpropyl potassium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing products.
Reduction: It can be reduced under specific conditions to yield other boron compounds.
Substitution: The trifluoro group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a range of boron-containing compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and ceramics, due to its unique reactivity and stability.
Wirkmechanismus
The mechanism by which potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoro group enhances its reactivity, allowing it to participate in various chemical reactions. The compound can form stable complexes with metal ions, which can be utilized in catalysis and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoroborate: Similar in structure but lacks the methoxy and dimethylpropyl groups.
Potassium methoxyborohydride: Contains a methoxy group but differs in the boron-hydride bonding.
Potassium dimethylpropylborohydride: Similar in the dimethylpropyl group but lacks the trifluoro and methoxy groups.
Uniqueness
Potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide is unique due to the combination of the trifluoro, methoxy, and dimethylpropyl groups. This combination imparts distinct reactivity and stability, making it valuable for specific applications in synthesis, research, and industry.
Eigenschaften
Molekularformel |
C6H13BF3KO |
|---|---|
Molekulargewicht |
208.07 g/mol |
IUPAC-Name |
potassium;trifluoro-(3-methoxy-2,2-dimethylpropyl)boranuide |
InChI |
InChI=1S/C6H13BF3O.K/c1-6(2,5-11-3)4-7(8,9)10;/h4-5H2,1-3H3;/q-1;+1 |
InChI-Schlüssel |
PKVCHYVUESGYSW-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CC(C)(C)COC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


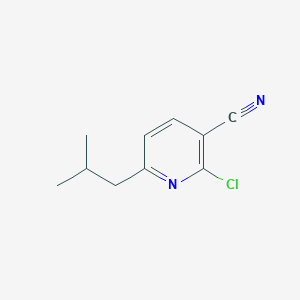
![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13571205.png)

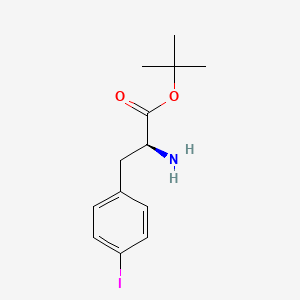
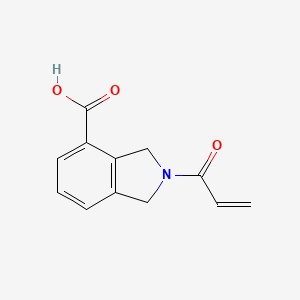
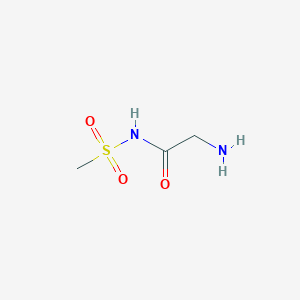
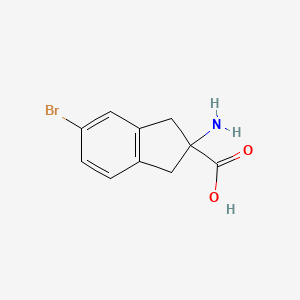
![2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13571246.png)
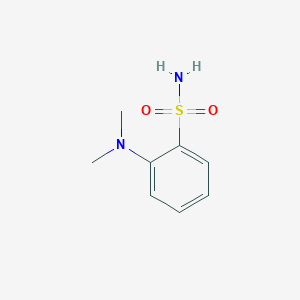
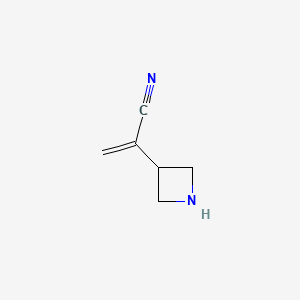
![3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride](/img/structure/B13571266.png)

![1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B13571282.png)
![5-Azaspiro[3.4]octan-7-ol](/img/structure/B13571297.png)
